molecular formula C32H37N3O11 B12811961 10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone CAS No. 89164-81-8

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone

Cat. No.: B12811961
CAS No.: 89164-81-8
M. Wt: 639.6 g/mol
InChI Key: ZFHSJTKYAYTTQZ-UHFFFAOYSA-N
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Description

The compound 10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyano group, and a morpholine ring. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the hexopyranosyl ring: This step involves the cyclization of a suitable precursor to form the hexopyranosyl ring.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.

    Formation of the morpholine ring: This involves the reaction of an amine with an epoxide to form the morpholine ring.

    Attachment of the hexopyranosyl ring to the naphthacenone core: This step involves a glycosylation reaction.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone: has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antibiotic or anticancer agent due to its complex structure and functional groups.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and cyano group allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: A well-known anticancer agent with a similar naphthacenone core.

    Tetracycline: An antibiotic with a similar hexopyranosyl ring structure.

Uniqueness

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone: is unique due to its combination of functional groups and complex structure, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89164-81-8

Molecular Formula

C32H37N3O11

Molecular Weight

639.6 g/mol

IUPAC Name

4-[6-[[3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-11-imino-10-methoxy-6-oxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H37N3O11/c1-14-28(38)18(35-6-7-44-13-15(35)11-33)8-22(45-14)46-20-10-32(42,21(37)12-36)9-17-24(20)31(41)25-26(30(17)40)29(39)16-4-3-5-19(43-2)23(16)27(25)34/h3-5,14-15,18,20-22,28,34,36-38,40-42H,6-10,12-13H2,1-2H3

InChI Key

ZFHSJTKYAYTTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6C#N)O

Origin of Product

United States

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